molecular formula C8H9IO4S2 B1302815 1-Iodo-3,5-bis(methylsulfonyl)benzene CAS No. 849035-96-7

1-Iodo-3,5-bis(methylsulfonyl)benzene

Cat. No.: B1302815
CAS No.: 849035-96-7
M. Wt: 360.2 g/mol
InChI Key: UYRUGPWPAUYCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3,5-bis(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9IO4S2 It is characterized by the presence of an iodine atom and two methylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3,5-bis(methylsulfonyl)benzene can be synthesized through a multi-step process involving the iodination and sulfonylation of a benzene derivative. A common synthetic route involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3,5-bis(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methylsulfonyl groups can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Conditions typically involve polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzene derivatives.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

    Reduction Products: Reduction can yield sulfide derivatives.

Scientific Research Applications

1-Iodo-3,5-bis(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3,5-bis(methylsulfonyl)benzene depends on its specific application. In chemical reactions, the iodine atom and methylsulfonyl groups can act as reactive sites, facilitating various transformations. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

    1-Iodo-3,5-dimethylbenzene: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.

    1-Bromo-3,5-bis(methylsulfonyl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and selectivity in reactions.

    1-Iodo-4-methylsulfonylbenzene: Only one methylsulfonyl group, leading to different chemical properties and applications.

Uniqueness: 1-Iodo-3,5-bis(methylsulfonyl)benzene is unique due to the combination of an iodine atom and two methylsulfonyl groups, providing a versatile platform for various chemical transformations and applications in research.

Properties

IUPAC Name

1-iodo-3,5-bis(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUGPWPAUYCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)I)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375543
Record name 1-iodo-3,5-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-96-7
Record name 1-iodo-3,5-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-3,5-bis(methylsulfonyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.